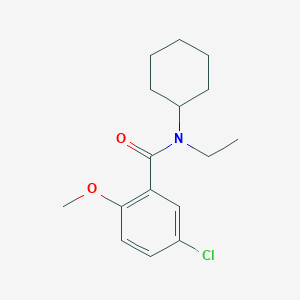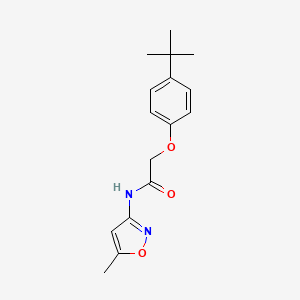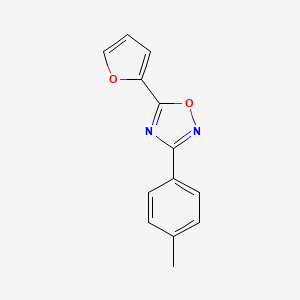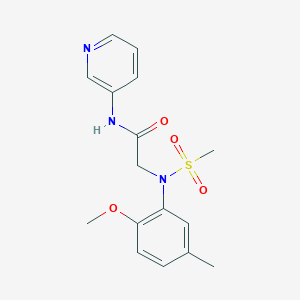![molecular formula C16H14ClNO4 B5795256 methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound that belongs to the family of chlorobenzoyl-phenyl ether derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the inhibition of protein tyrosine phosphatases (PTPs). It has also been studied for its potential anticancer activity and as a potential therapeutic agent for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves its ability to react with ROS and form a fluorescent adduct, which can be detected using fluorescence spectroscopy. It also inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its ability to selectively detect ROS, which can be useful in studying oxidative stress-related diseases. However, it has limitations such as its potential toxicity and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for the research of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate, including its potential use as a therapeutic agent for neurodegenerative diseases and its role in modulating the immune system. Its potential as a diagnostic tool for oxidative stress-related diseases and its use in the development of novel fluorescent probes for imaging applications are also areas of interest for future research.
Conclusion:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound with various scientific research applications, including its use as a fluorescent probe for the detection of ROS and its potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action involves its ability to react with ROS and inhibit PTPs. It has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While it has advantages such as its selectivity for ROS detection, it also has limitations such as its potential toxicity. Future research directions include its use as a therapeutic agent and diagnostic tool for oxidative stress-related diseases, as well as its role in modulating the immune system and developing novel fluorescent probes for imaging applications.
Méthodes De Synthèse
The synthesis of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves the reaction of 2-chlorobenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNKIUTRUQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)




![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)